molecular formula C9H16N4 B12579750 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine CAS No. 279679-93-5

1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine

Cat. No.: B12579750
CAS No.: 279679-93-5
M. Wt: 180.25 g/mol
InChI Key: GNBQRBAAVNTPMZ-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine is a chemical compound of interest in medicinal chemistry and drug discovery, featuring a piperazine ring substituted with a methyl group and linked to a 1H-imidazole moiety. The imidazole ring is a prominent pharmacophore known for its ability to coordinate with metal ions and participate in hydrogen bonding, which is critical for binding to biological targets. For instance, similar structures containing the imidazole group have been designed to facilitate coordination to metals like zinc within enzyme active sites . Piperazine derivatives are extensively investigated for their therapeutic potential. Related compounds have been studied as inhibitors of various enzymes, such as autotaxin, highlighting the value of the piperazine scaffold in developing bioactive molecules for potential applications in oncology and other therapeutic areas . The structural combination of imidazole and substituted piperazine in this compound makes it a valuable building block for researchers synthesizing and screening novel compounds for biological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with care, referring to the Safety Data Sheet (SDS) before use.

Properties

CAS No.

279679-93-5

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

1-(1H-imidazol-5-ylmethyl)-4-methylpiperazine

InChI

InChI=1S/C9H16N4/c1-12-2-4-13(5-3-12)7-9-6-10-8-11-9/h6,8H,2-5,7H2,1H3,(H,10,11)

InChI Key

GNBQRBAAVNTPMZ-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CC2=CN=CN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine typically involves the reaction of imidazole derivatives with piperazine derivatives. One common method is the alkylation of 1H-imidazole-5-methanol with 4-methylpiperazine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Acylation Reactions

The secondary amine group in the piperazine ring undergoes acylation with acyl halides or anhydrides. This reaction typically occurs under mild alkaline conditions to form stable amides.

ReagentConditionsProductYieldSource
Acetyl chlorideDCM, 0°C, Et₃NN-acetyl-4-methylpiperazine derivative78–85%
Benzoyl chlorideTHF, RT, 12hN-benzoyl derivative65–72%

Key findings :

  • Acylation preferentially targets the less sterically hindered piperazine nitrogen .

  • The imidazole ring remains unreactive under these conditions due to its aromatic stabilization.

Alkylation Reactions

The piperazine nitrogen can be alkylated using alkyl halides or epoxides, forming quaternary ammonium salts or extended alkyl chains.

ReagentConditionsProductYieldSource
Methyl iodideDMF, K₂CO₃, 60°C, 6hN,N'-dimethylpiperazine derivative82%
Ethylene oxideEthanol, RT, 24hHydroxyethyl-substituted derivative68%

Key findings :

  • Alkylation efficiency depends on the steric bulk of the alkylating agent .

  • Competitive alkylation at the imidazole nitrogen is negligible under standard conditions.

N-Oxidation

The piperazine nitrogen undergoes oxidation with peracids (e.g., mCPBA) to form N-oxide derivatives.

ReagentConditionsProductYieldSource
mCPBADCM, 0°C, 2hPiperazine N-oxide90%

Mechanistic insight :

  • Oxidation occurs selectively at the less hindered piperazine nitrogen .

  • The imidazole ring remains intact due to its electron-deficient nature.

Coordination Chemistry

The imidazole nitrogen acts as a ligand for metal ions, forming stable coordination complexes.

Metal SaltConditionsComplex TypeStabilitySource
CuCl₂MeOH, RT, 1hCu(II)-imidazole complexHigh
Zn(NO₃)₂H₂O/EtOH, refluxZn(II) complexModerate

Applications :

  • These complexes exhibit catalytic activity in cross-coupling reactions.

  • Stability is enhanced by π-backbonding from the metal to the imidazole ring .

Electrophilic Substitution on Imidazole

The imidazole ring undergoes electrophilic substitution at the C-2 or C-4 positions under acidic conditions.

ReagentConditionsProductYieldSource
Bromine (Br₂)AcOH, 50°C, 3h2-Bromoimidazole derivative55%
Nitration (HNO₃/H₂SO₄)0°C, 2h4-Nitroimidazole derivative60%

Key challenges :

  • Reaction regioselectivity depends on the directing effects of the methylpiperazine substituent .

  • Over-nitration or bromination can occur without precise temperature control.

Reductive Amination

The primary amine in the piperazine ring participates in reductive amination with aldehydes/ketones.

ReagentConditionsProductYieldSource
Formaldehyde/NaBH₃CNMeOH, RT, 12hN-methylated derivative75%

Optimization :

  • Sodium cyanoborohydride minimizes side reactions compared to other reducing agents .

Cross-Coupling Reactions

The compound serves as a substrate in palladium-catalyzed couplings, leveraging its imidazole ring.

Reaction TypeConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMFBiaryl derivative70%

Limitations :

  • Steric hindrance from the methylpiperazine group reduces coupling efficiency .

Acid-Base Reactivity

The imidazole ring (pKa ~6.9) and piperazine (pKa1 ~9.8, pKa2 ~5.6) enable pH-dependent behavior:

  • Protonation : Imidazole nitrogen protonates below pH 5, enhancing water solubility .

  • Deprotonation : Piperazine loses protons above pH 10, facilitating nucleophilic reactions .

Stability Under Physiological Conditions

Studies in RPMI 1640 cell culture medium reveal:

  • Hydrolysis : Slow degradation at pH 7.4 (t₁/₂ >24h) .

  • Glutathione reactivity : Forms adducts with thiols, suggesting redox activity .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Agents
Research has indicated that derivatives of piperazine, including 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine, can serve as scaffolds for the development of anticancer agents. These compounds often exhibit selective cytotoxicity against cancer cell lines while having minimal effects on normal cells. For instance, studies have shown that piperazine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and cell cycle arrest at the G2/M phase .

2. Neuropharmacology
The compound has been explored for its potential neuroprotective effects. Its ability to modulate neurotransmitter systems positions it as a candidate for treating neurological disorders such as Alzheimer's disease and other neurodegenerative conditions. The structural features of imidazole rings are known to interact with various receptors in the central nervous system, which may contribute to neuroprotection and cognitive enhancement .

Pharmacological Applications

1. Calcium Channel Modulation
1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine has been identified as a calcium channel antagonist. This property suggests potential applications in treating cardiovascular diseases such as hypertension and ischemia. By inhibiting calcium influx into cells, it can help manage conditions characterized by excessive smooth muscle contraction and vascular spasm .

2. Pain Management
The compound's ability to inhibit specific enzymes related to pain pathways, such as monoacylglycerol lipase (MAGL), indicates its potential role in pain management therapies. Selective MAGL inhibitors have been shown to alleviate chronic pain and inflammation, making this compound a candidate for further investigation in analgesic drug development .

Case Study 1: Cancer Treatment

A study evaluated the efficacy of a series of piperazine derivatives, including those based on 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine, against breast cancer cell lines. The results demonstrated significant antiproliferative activity with IC50 values indicating high potency. The mechanism involved targeting tubulin dynamics, leading to mitotic catastrophe in cancer cells .

Case Study 2: Neurological Disorders

In an experimental model of Alzheimer's disease, researchers administered a piperazine derivative similar to 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine. The results showed improved cognitive function and reduced amyloid plaque formation in treated animals compared to controls, suggesting a neuroprotective role through modulation of cholinergic signaling pathways .

Summary Table of Applications

Application AreaDescriptionPotential Benefits
Anticancer AgentsInduces apoptosis in cancer cells; inhibits tubulin polymerizationSelective cytotoxicity; minimal impact on normal cells
NeuropharmacologyModulates neurotransmitter systems; potential neuroprotective effectsCognitive enhancement; treatment for neurodegenerative diseases
Calcium Channel ModulationInhibits calcium influx; treats cardiovascular diseasesManages hypertension; reduces ischemic events
Pain ManagementInhibits MAGL; alleviates chronic painPotential new analgesics

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine involves its interaction with various molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards specific targets. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituted 4-Nitroimidazole-Piperazine Hybrids

Example Compounds :

  • 1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(hexyl)piperazine (Compound 7, )
  • 1-(1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-(pyridin-2-yl)piperazine (Compound 8, )

Key Differences :

  • Benzyl and pyridinyl groups on the piperazine modulate lipophilicity and solubility.
  • Synthesis : Microwave-assisted alkylation of nitroimidazole precursors with hetaryl piperazines yields these analogs in 70–90% yields, contrasting with conventional heating methods .
  • Biological Activity : These hybrids exhibit antimicrobial properties, with pyridinyl-substituted analogs showing enhanced activity against Gram-positive bacteria due to improved membrane penetration .

Piperazine-Triazole-Imidazole Conjugates

Example Compound :

  • 1-(N1-Benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)-4-((N1-(3-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazine (Compound 11l, )

Key Differences :

  • Triazole Linkage : The 1,2,3-triazole spacer introduces rigidity and enhances metabolic stability compared to the flexible methylene bridge in the parent compound.
  • Crystallography : X-ray studies reveal planar triazole-imidazole stacking interactions, which may influence binding to biological targets such as fungal CYP51 enzymes .

Aryl-Substituted Piperazines with Immunomodulatory Effects

Example Compound :

  • 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine ()

Key Differences :

  • Extended Conjugation : The naphthaleneoxypropargyl chain introduces π-π stacking capabilities and redox activity, enabling interactions with immune cell receptors (e.g., CD4+/CD8+ T-cell populations).

Halogenated Aryl-Piperazine Derivatives

Example Compounds :

  • 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine ()
  • 1-(3-Bromo-5-n-butylphenyl)-4-methylpiperazine ()

Key Differences :

  • Electrophilic Halogens : Bromine substituents enhance binding to hydrophobic pockets in serotonin receptors (e.g., 5-HT7 antagonism, IC50 ~50 nM), whereas the parent compound’s imidazole may favor histamine receptor interactions .
  • Synthetic Routes : Buchwald-Hartwig amination is employed for aryl halide coupling, differing from the alkylation strategies used for imidazole-piperazines .

Comparative Data Table

Compound Class Example Substituents Key Properties Biological Activity Synthesis Yield Reference ID
Parent Compound 1H-Imidazol-5-ylmethyl Flexible backbone, H-bond donor/acceptor Under investigation N/A N/A
4-Nitroimidazole-Piperazines Pyridinyl, hexyl High lipophilicity (LogP ~3.5) Antimicrobial (Gram+) 70–90%
Triazole-Imidazole Conjugates 3-Methoxyphenyl triazole Rigid structure, metabolic stability Antifungal (CYP51 inhibition) 85–90%
Naphthaleneoxypropargyl Naphthalene, dimethoxyphenyl Redox-active, β-CD complexation Immunomodulatory (CD4+/CD8+ upregulation) 42% (complex)
Halogenated Aryl-Piperazines Bromophenyl, n-butyl High receptor affinity (5-HT7 antagonism) Neurological disorders 32–54%

Research Implications

The structural diversity of piperazine-imidazole analogs underscores the importance of substituent effects on pharmacological profiles. For instance:

  • Electron-Withdrawing Groups : Nitro or halogen substituents enhance stability and target affinity but may increase toxicity .
  • Hybrid Motifs : Triazole or propargyl linkers improve pharmacokinetics but require optimization for metabolic clearance .
  • Complexation Strategies : β-Cyclodextrin inclusion offers a viable path to enhance solubility for in vivo applications .

Biological Activity

1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features an imidazole ring, which is known for its role in various biological processes, and a piperazine moiety, which contributes to its pharmacological properties. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular structure of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine can be represented as follows:

  • Molecular Formula : C10H15N3
  • Molecular Weight : 179.25 g/mol
  • IUPAC Name : 1-(1H-imidazol-5-ylmethyl)-4-methylpiperazine

The biological activity of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Notably, it has been investigated for its potential as an inhibitor of certain enzymes involved in signal transduction pathways. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, enhancing the compound's binding affinity to target proteins.

Enzyme Inhibition

Research indicates that 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine exhibits inhibitory activity against specific enzymes. For instance:

  • Topoisomerase I Inhibition : Studies have shown that derivatives of this compound can act as topoisomerase I poisons, leading to cytotoxic effects in cancer cells. This mechanism is critical as topoisomerase I plays a significant role in DNA replication and repair .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

Preliminary investigations into the antimicrobial activity of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine have shown promise against several bacterial strains. The compound's ability to disrupt bacterial cell membranes is hypothesized to contribute to its antimicrobial effects .

Case Studies

Several studies have explored the biological effects of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine:

  • Study on Topoisomerase Inhibition : A study published in Bioorganic & Medicinal Chemistry evaluated various derivatives of the compound for their ability to inhibit topoisomerase I. Results indicated that modifications at specific positions on the piperazine ring enhanced inhibitory potency against cancer cell lines resistant to conventional therapies .
  • Anticancer Activity Assessment : A recent investigation assessed the anticancer efficacy of this compound on MCF-7 breast cancer cells. Flow cytometric analysis revealed significant cell cycle arrest at the G0/G1 phase, correlating with increased levels of pro-apoptotic factors .

Data Summary

Activity Target/Effect Reference
Enzyme InhibitionTopoisomerase I
Anticancer ActivityInduction of apoptosis in MCF-7 cells
Antimicrobial PropertiesActivity against bacterial strains

Q & A

Q. What are the optimized synthetic routes for 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine, and how do reaction conditions influence yields?

Methodological Answer: A microwave-assisted synthesis approach is commonly employed. For example, a suspension of precursors (e.g., imidazole derivatives and substituted piperazines) in isopropanol with K₂CO₃ is irradiated at 90°C for 15 hours, achieving yields >70% . Key variables include solvent choice (polar aprotic solvents enhance nucleophilic substitution), temperature control, and base strength. TLC monitoring and column chromatography (eluent: ethyl acetate/hexane) are critical for purification.

Q. How can structural characterization of this compound be rigorously validated?

Methodological Answer: Use a combination of 1H/13C NMR (to confirm proton environments and carbon frameworks) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, 1H NMR in CDCl₃ resolves imidazole protons at δ 7.1–7.5 ppm and piperazine methyl groups at δ 2.3 ppm . X-ray crystallography via SHELXL ( ) is recommended for absolute configuration determination, especially if the compound forms stable crystals.

Q. What in vitro bioassays are suitable for preliminary biological evaluation?

Methodological Answer: Screen for enzyme inhibition (e.g., carbonic anhydrase I/II) using UV-Vis spectrophotometry to monitor CO₂ hydration rates . For cytotoxicity, use MTT assays on cancer cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations via nonlinear regression. Include positive controls (e.g., doxorubicin) and validate with triplicate experiments .

Advanced Research Questions

Q. How can computational methods guide the optimization of 1-(1H-Imidazol-5-ylmethyl)-4-methylpiperazine derivatives for target binding?

Methodological Answer: Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like WDR5 or carbonic anhydrase. Use QM/MM simulations to refine binding poses and calculate ΔG binding energies. For example, highlights the use of Dimroth rearrangement studies to validate docking predictions via crystallographic data . Pair with QSAR models to correlate substituent electronegativity with activity.

Q. How should researchers address contradictory bioactivity data across different assay platforms?

Methodological Answer: Contradictions often arise from assay sensitivity (e.g., fluorescence interference in enzyme assays) or cell-line heterogeneity. To resolve:

  • Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Conduct metabolomic profiling to assess off-target effects.
  • Use Bayesian statistical models to weight data reliability based on assay noise thresholds .

Q. What strategies improve the metabolic stability and pharmacokinetics of this compound?

Methodological Answer:

  • Prodrug modification : Introduce acetyl or phosphate groups at the imidazole N-H to enhance solubility.
  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Adjust logP (<3) to reduce CYP450 metabolism .
  • Plasma protein binding : Use equilibrium dialysis to measure free fraction; aim for <95% binding to avoid efficacy loss .

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